Cas no 155819-08-2 (1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde)
![1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde structure](https://www.kuujia.com/scimg/cas/155819-08-2x500.png)
1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
- 1-(benzenesulfonyl)pyrrolo[2,3-b]pyridine-3-carbaldehyde
- 1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 1-(phenylsulfonyl)-
- 1-(benzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde
- 1-(phenylsulphonyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde
- 1H-PYRROLO[2,3-B]PYRIDINE-3-CARBOXALDEHYDE,1-(PHENYLSULFONYL)
- 1-phenylsulfonyl-3-formyl-7-azaindole
- 3-formyl-1-phenylsulfonyl-pyrrolo<2,3-b>pyridine
- DTXSID30438675
- 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde
- J-504762
- N-phenylsulfonyl 3-formyl 7-azaindole
- 1-(Benzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
- 155819-08-2
- SCHEMBL1266455
- 1-benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
- AKOS015995283
- 1H-PYRROLO[2,3-B]PYRIDINE-3-CARBOXALDEHYDE,1-(PHENYLSULFONYL)-
- WGSDEVIRNPPEQV-UHFFFAOYSA-N
-
- Inchi: InChI=1S/C14H10N2O3S/c17-10-11-9-16(14-13(11)7-4-8-15-14)20(18,19)12-5-2-1-3-6-12/h1-10H
- InChI Key: WGSDEVIRNPPEQV-UHFFFAOYSA-N
- SMILES: C1=CC=C(C=C1)S(=O)(=O)N2C=C(C=O)C3=C2N=CC=C3
Computed Properties
- Exact Mass: 286.04100
- Monoisotopic Mass: 286.04121336g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 20
- Rotatable Bond Count: 3
- Complexity: 454
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 77.4Ų
Experimental Properties
- Density: 1.393
- Boiling Point: 528.035°C at 760 mmHg
- Flash Point: 273.146°C
- Refractive Index: 1.673
- PSA: 77.41000
- LogP: 3.16660
1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde Security Information
1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM149227-1g |
1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde |
155819-08-2 | 95%+ | 1g |
$*** | 2023-03-31 | |
Alichem | A029187135-1g |
1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde |
155819-08-2 | 95% | 1g |
$628.00 | 2022-04-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1074312-1g |
1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde |
155819-08-2 | 98% | 1g |
¥5551.00 | 2023-11-21 | |
Chemenu | CM149227-1g |
1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde |
155819-08-2 | 95% | 1g |
$729 | 2021-06-09 |
1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde Related Literature
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
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Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Michael G. Edwards,Rodolphe F. R. Jazzar,Belinda M. Paine,Duncan J. Shermer,Michael K. Whittlesey,Jonathan M. J. Williams,Dean D. Edney Chem. Commun., 2004, 90-91
Additional information on 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Introduction to 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (CAS No. 155819-08-2)
1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, identified by its CAS number 155819-08-2, is a structurally complex heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrrolopyridine class, a scaffold widely recognized for its biological activity and potential therapeutic applications. The presence of a phenylsulfonyl group and an aldehyde functionality at the 3-position of the pyrrolopyridine core imparts unique chemical and biological properties, making it a valuable intermediate in the synthesis of bioactive molecules.
The molecular structure of 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde consists of a fused bicyclic system comprising a pyrrole ring and a pyridine ring, connected at the 2 and 3 positions. The phenylsulfonyl substituent at the 1-position enhances the electrophilicity of the molecule, while the aldehyde group at the 3-position serves as a versatile handle for further functionalization. This dual reactivity makes it an attractive building block for designing novel pharmacophores targeting various disease mechanisms.
In recent years, there has been growing interest in exploring the pharmacological potential of pyrrolopyridine derivatives. The unique structural features of 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde have prompted researchers to investigate its interactions with biological targets. Preliminary studies suggest that this compound exhibits promising activity against certain enzymes and receptors implicated in inflammatory and neurodegenerative disorders. The phenylsulfonyl moiety is known to modulate protein-protein interactions, while the aldehyde group can participate in covalent bond formation, enabling the development of targeted drug candidates.
One of the most compelling aspects of 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is its role as a key intermediate in the synthesis of more complex molecules. Researchers have leveraged its reactivity to develop novel inhibitors and modulators of interest in oncology and immunology. For instance, derivatives of this compound have been explored as potential kinase inhibitors, capitalizing on the ability of pyrrolopyridines to interact with ATP-binding pockets in enzymes. The aldehyde functionality further facilitates conjugation with biomolecules, opening avenues for prodrug development and targeted drug delivery systems.
The synthesis of 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde involves multi-step organic transformations, typically starting from readily available precursors such as pyrrole derivatives. The introduction of the phenylsulfonyl group requires careful control of reaction conditions to ensure regioselectivity and high yield. Advanced synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to construct the desired heterocyclic core efficiently.
From a computational chemistry perspective, virtual screening and molecular docking studies have been instrumental in understanding the binding mode of 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde with biological targets. These studies highlight its potential as a scaffold for drug discovery by identifying key interaction points with proteins and nucleic acids. The combination of experimental synthesis and computational modeling has accelerated the discovery process, enabling rapid optimization of lead compounds.
The biological evaluation of 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde has revealed intriguing properties that warrant further investigation. In vitro assays have demonstrated inhibitory activity against several enzymes involved in metabolic pathways relevant to cancer progression. Additionally, preliminary pharmacokinetic studies indicate favorable absorption and distribution profiles when tested in animal models. These findings underscore the compound's potential as a starting point for developing next-generation therapeutics.
The versatility of 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde extends beyond its applications in drug discovery. Its structural motif has inspired synthetic chemists to explore novel reaction pathways and functionalization strategies. For example, recent advances in catalytic asymmetric synthesis have enabled the construction of enantiomerically pure derivatives with enhanced biological activity. Such developments are critical for advancing towards clinical candidates that exhibit high selectivity and minimal side effects.
The future direction for research on 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde lies in expanding its therapeutic applications through interdisciplinary collaboration between synthetic chemists, biochemists, and clinicians. By integrating cutting-edge synthetic techniques with high-throughput screening platforms, researchers aim to identify new analogues with improved pharmacological profiles. Furthermore, exploring its potential as an imaging agent or probe for biochemical pathways could unlock additional therapeutic opportunities.
In conclusion,1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (CAS No. 155819-08-2) represents a structurally intriguing compound with significant promise in pharmaceutical research. Its unique combination of chemical reactivity and biological activity positions it as a valuable scaffold for developing innovative therapeutics against diverse diseases. As our understanding of molecular interactions continues to evolve,phenylsulfonyl-containing pyrrolopyridines like this one are poised to play a pivotal role in shaping future drug discovery efforts.
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